2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound notable for its unique structural features and potential applications in various scientific fields. The compound contains a furan ring, a piperidine ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity. It has been investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
This compound can be classified as an oxadiazole derivative, which is a type of heterocyclic compound containing nitrogen and oxygen atoms in its structure. The specific classification of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole falls under the category of bioactive molecules due to its potential therapeutic applications .
The synthesis of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole typically involves cyclization reactions. A common synthetic route includes the reaction of furan-2-carboxylic acid hydrazide with piperidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This reaction is generally conducted under reflux conditions to promote the formation of the oxadiazole ring.
The reaction conditions must be optimized to achieve high yields and purity. The synthesis process may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products .
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole can undergo several types of chemical reactions:
These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize new derivatives with potentially improved properties .
The physical properties of 2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole include:
The chemical properties include:
2-(Furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole has several applications in scientific research:
The synthesis of 2-(furan-2-yl)-5-(piperidin-3-yl)-1,3,4-oxadiazole relies on multi-step convergent strategies that independently construct the oxadiazole core while functionalizing the furan and piperidine heterocycles. The primary route involves acid hydrazide cyclization as the pivotal step, leveraging the reactivity of furan-2-carboxylic acid derivatives.
Step 1: Hydrazide Precursor FormationFuran-2-carboxylic acid undergoes esterification (typically using methanol/SOCl₂), followed by reaction with hydrazine hydrate (80-100°C, 4-6 hours) to yield furan-2-carbohydrazide (I). Simultaneously, N-Boc-piperidine-3-carboxylic acid (II) is activated using carbodiimide coupling agents (EDC/DMAP) or converted to its acid chloride (SOCl₂) [1] [6].
Step 2: Diacylhydrazine CouplingThe hydrazide (I) reacts with activated piperidine carboxylate (II) in anhydrous THF or DCM with triethylamine base, forming the N'-furoyl-N-piperidinyl carbohydrazide intermediate (III). This step requires precise stoichiometry (1:1 molar ratio) and temperatures of 0-5°C to prevent diacylation [8].
Step 3: Oxidative CyclodehydrationCyclization of (III) employs dehydrating agents to form the 1,3,4-oxadiazole ring. Common reagents include:
Table 1: Comparative Efficiency of Cyclization Methods
Dehydrating Agent | Temperature | Time (h) | Yield (%) | Key Limitation |
---|---|---|---|---|
POCl₃ | 80°C | 3 | 85 | Moisture sensitivity |
SOCl₂ | 25°C | 12 | 65 | Competing chlorination |
PPA | 130°C | 0.5 | 78 | Product degradation |
Triflic anhydride | -20°C | 1 | 92 | High cost |
Alternative Route: Heterocyclic CouplingA late-stage functionalization approach involves pre-forming 2-amino-5-(furan-2-yl)-1,3,4-oxadiazole, followed by piperidine introduction via Buchwald-Hartwig amination. This method uses palladium catalysts (Pd₂(dba)₃/XPhos) and requires Boc-deprotection of 3-aminopiperidine precursors [2] [4].
Strategic bioisosteric replacement of furan and piperidine moieties modulates electronic profiles, steric constraints, and hydrogen-bonding capacity while retaining the oxadiazole core’s metabolic stability and π-conjugation relay properties [6] [7].
Furan Ring Replacements:
Piperidine Ring Replacements:
Table 2: Bioisosteric Effects on Physicochemical Properties
Bioisostere | cLogP | TPSA (Ų) | Key Pharmacological Impact |
---|---|---|---|
Furan (original) | 1.4 | 50.1 | Moderate metabolic oxidation |
Thiophene | 2.3 | 49.3 | Enhanced charge transfer; reduced clearance |
Benzofuran | 2.9 | 50.1 | Increased cytotoxicity (IC₅₀ ↓ 30%) |
Piperidine (original) | 1.2 | 15.1 | Basic nitrogen for salt formation |
Piperazine | 0.6 | 24.5 | Solubility ↑; hERG risk ↑ |
Tetrahydropyran | 1.5 | 22.3 | Reduced CYP inhibition; passive diffusion |
Achieving regioselective 1,3,4-oxadiazole cyclization over competing 1,2,4-oxadiazole or triazole formation demands optimization of:
Deprotection employs TFA/DCM (1:1, 2 hours, rt) post-cyclization, with yields >95%. Alternative Cbz groups require hydrogenolysis, incompatible with furan’s reducibility [8].
Table 3: Regioselectivity Under Varied Cyclization Conditions
Condition | Reagent System | Regioselectivity (1,3,4- vs 1,2,4-oxadiazole) | Furan Stability |
---|---|---|---|
Standard POCl₃ | POCl₃, CH₃CN, reflux | 9:1 | Moderate (degradation <10%) |
Iodine-mediated oxidation | I₂/K₂CO₃, DMSO, 60°C | 19:1 | High (>95% recovery) |
PPA | PPA, 130°C | 8:1 | Low (degradation ~30%) |
Microwave-assisted | POCl₃, MW, 140°C | 15:1 | High (>90% recovery) |
Key Findings for Optimization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: